Cas no 53428-03-8 (5-ethyl-1,2-dihydropyridin-2-one)
5-ethyl-1,2-dihydropyridin-2-one Chemical and Physical Properties
Names and Identifiers
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- 5-Ethylpyridin-2-ol
- 5-Ethyl-2-pyridone
- 5-Ethyl-1H-pyridin-2-one
- 5-ethyl-2(1H)-Pyridinone
- 5-ETHYL-2-PYRIDINE ALCOHOL
- 5-Ethyl-pyridin-2-ol
- 5-ethyl-1,2-dihydropyridin-2-one
- SCHEMBL313756
- AKOS006335677
- ORMQFHJGBAPKHK-UHFFFAOYSA-N
- A870729
- 5-ETHYL-2-PYRIDINOL
- 5-Ethylpyridin-2(1H)-one
- MFCD06658539
- FT-0692715
- 5-ethyl-2-(1H)-pyridone
- SB37547
- 53428-03-8
- DTXSID10598403
- AS-30714
- CS-0128174
- DB-071682
-
- MDL: MFCD09997883
- Inchi: 1S/C7H9NO/c1-2-6-3-4-7(9)8-5-6/h3-5H,2H2,1H3,(H,8,9)
- InChI Key: ORMQFHJGBAPKHK-UHFFFAOYSA-N
- SMILES: O=C1C=CC(=CN1)CC
Computed Properties
- Exact Mass: 123.06800
- Monoisotopic Mass: 123.068
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 179
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 29.1A^2
- XLogP3: 0.6
Experimental Properties
- Color/Form: White to Yellow Solid
- Density: 1.016
- Boiling Point: 307.4℃ at 760 mmHg
- Flash Point: 174.6°C
- Refractive Index: 1.49
- PSA: 33.12000
- LogP: 1.34960
5-ethyl-1,2-dihydropyridin-2-one Security Information
- Signal Word:Warning
- Hazard Statement: H302;H315;H320;H335
- Warning Statement: P261;P280;P301+P312;P302+P352;P305+P351+P338
- Storage Condition:Room temperature
5-ethyl-1,2-dihydropyridin-2-one Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-ethyl-1,2-dihydropyridin-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R0136K-1g |
5-Ethyl-1H-pyridin-2-one |
53428-03-8 | 97% | 1g |
2527.17CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R0136K-5g |
5-Ethyl-1H-pyridin-2-one |
53428-03-8 | 97% | 5g |
8463.46CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R0136K-500mg |
5-Ethyl-1H-pyridin-2-one |
53428-03-8 | 97% | 500mg |
1679.12CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R0136K-250mg |
5-Ethyl-1H-pyridin-2-one |
53428-03-8 | 97% | 250mg |
1263.58CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R0136-1g |
5-Ethyl-pyridin-2-ol |
53428-03-8 | 97% | 1g |
2527.17CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R0136-5g |
5-Ethyl-pyridin-2-ol |
53428-03-8 | 97% | 5g |
8463.46CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R0136-500mg |
5-Ethyl-pyridin-2-ol |
53428-03-8 | 97% | 500mg |
1687.6CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R0136-250mg |
5-Ethyl-pyridin-2-ol |
53428-03-8 | 97% | 250mg |
1263.58CNY | 2021-05-08 | |
| Fluorochem | 220212-250mg |
5-Ethylpyridin-2-ol |
53428-03-8 | 95% | 250mg |
£148.00 | 2022-03-01 | |
| Fluorochem | 220212-1g |
5-Ethylpyridin-2-ol |
53428-03-8 | 95% | 1g |
£368.00 | 2022-03-01 |
5-ethyl-1,2-dihydropyridin-2-one Suppliers
5-ethyl-1,2-dihydropyridin-2-one Related Literature
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
Additional information on 5-ethyl-1,2-dihydropyridin-2-one
Professional Introduction to 5-ethyl-1,2-dihydropyridin-2-one (CAS No. 53428-03-8)
5-ethyl-1,2-dihydropyridin-2-one, identified by the Chemical Abstracts Service registry number 53428-03-8, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the dihydropyridine class, a structural motif well-known for its versatile biological activities and pharmacological applications. The presence of an ethyl group at the 5-position and a lactam functionality at the 2-position contributes to its unique chemical properties, making it a valuable scaffold for drug discovery and development.
The dihydropyridine scaffold is particularly renowned for its role in cardiovascular therapeutics, where derivatives such as nifedipine and amlodipine have demonstrated efficacy in managing conditions like hypertension and angina pectoris. However, the focus on 5-ethyl-1,2-dihydropyridin-2-one extends beyond cardiovascular applications, encompassing potential roles in anti-inflammatory, antimicrobial, and anticancer research. Recent studies have highlighted the compound's structural flexibility, which allows for modifications that could enhance its pharmacokinetic profile and target specificity.
In the realm of medicinal chemistry, the synthesis of 5-ethyl-1,2-dihydropyridin-2-one has been optimized through various methodologies, including cyclocondensation reactions involving β-ketoesters or β-ketoamides. The lactam ring formation at the 2-position introduces a polar moiety that can interact with biological targets, while the ethyl substituent at the 5-position influences electronic properties and solubility. These features make the compound a promising candidate for further derivatization to achieve desired pharmacological effects.
Recent advancements in computational chemistry have enabled the exploration of 5-ethyl-1,2-dihydropyridin-2-one's interactions with biological receptors through molecular docking studies. These simulations have revealed potential binding affinities with enzymes and receptors involved in metabolic pathways, inflammation, and cell proliferation. For instance, preliminary data suggest that certain derivatives of this compound may exhibit inhibitory activity against cyclooxygenase (COX) enzymes, which are key mediators of pain and inflammation.
The pharmaceutical industry has shown interest in leveraging the dihydropyridine core for developing novel therapeutic agents. The structural similarity to known drugs allows for rational drug design approaches, where modifications can be made to improve bioavailability, reduce side effects, or expand therapeutic spectrum. Additionally, the versatility of 5-ethyl-1,2-dihydropyridin-2-one as a scaffold has led to investigations into its role in central nervous system (CNS) disorders. Studies indicate that certain derivatives may modulate neurotransmitter release or receptor activity, offering potential treatments for neurodegenerative diseases.
From a synthetic chemistry perspective, 5-ethyl-1,2-dihydropyridin-2-one serves as a versatile intermediate in organic synthesis. Its reactivity allows for further functionalization through nucleophilic substitution, alkylation, or oxidation reactions. These transformations have been explored to introduce diverse substituents that could enhance drug-like properties such as lipophilicity and metabolic stability. The compound's ability to undergo multiple derivatization steps makes it an attractive building block for high-throughput screening campaigns aimed at identifying novel bioactive molecules.
The growing body of research on 5-ethyl-1,2-dihydropyridin-2-one underscores its significance in modern drug discovery. Collaborative efforts between academic institutions and pharmaceutical companies are increasingly focusing on exploring its therapeutic potential across multiple disease areas. As computational tools become more sophisticated and synthetic methodologies advance, the future prospects for this compound appear promising. Continued investigation into its pharmacological effects and structural optimization will likely yield new insights into its applications in human health.
In conclusion,5-ethyl-1,2-dihydropyridin-2-one (CAS No. 53428-03-8) represents a compelling subject of study in medicinal chemistry due to its unique structural features and potential biological activities. Its role as a scaffold for drug development is supported by emerging research findings that highlight its versatility in modulating various biological pathways. As scientists delve deeper into its chemical properties and pharmacological effects,5-ethyl-1,2-dihydropyridin-2-one is poised to contribute significantly to advancements in therapeutic innovation.
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